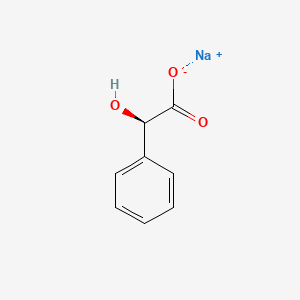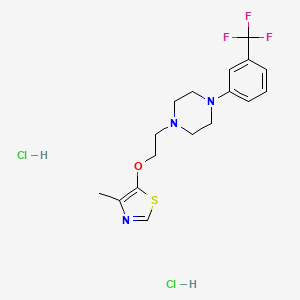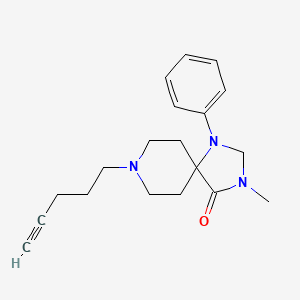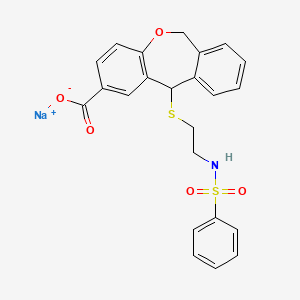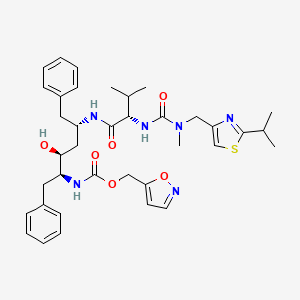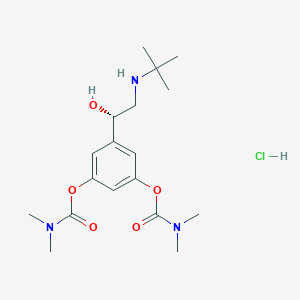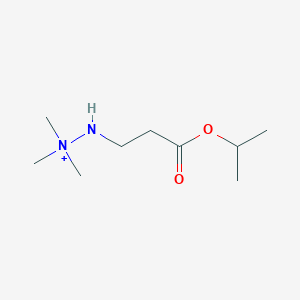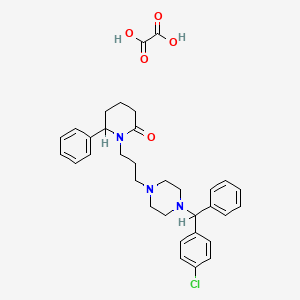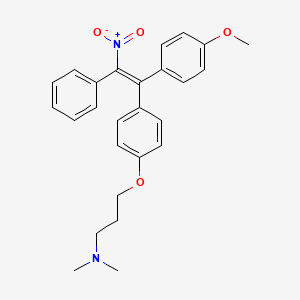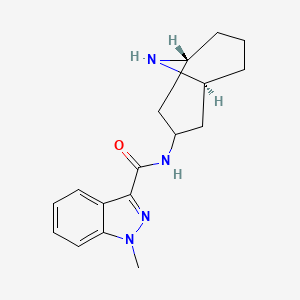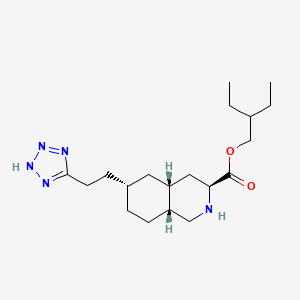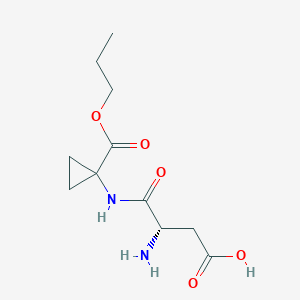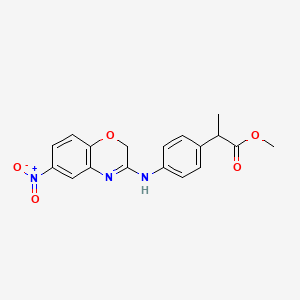
Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate typically involves multiple steps. One common method starts with the preparation of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. This intermediate can be synthesized by nitration of 2H-1,4-benzoxazin-3(4H)-one using a mixture of concentrated nitric acid and sulfuric acid . The resulting nitro compound is then reacted with an appropriate amine to introduce the amino group, followed by esterification with methyl alpha-methylbenzeneacetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Tin(II) chloride and sodium acetate in THF.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various reduced forms of the compound.
Substitution: Substituted benzoxazine derivatives.
Scientific Research Applications
Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
- 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
Methyl alpha-methyl-4-((6-nitro-2H-1,4-benzoxazin-3-yl)amino)benzeneacetate is unique due to its combination of functional groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
109226-99-5 |
|---|---|
Molecular Formula |
C18H17N3O5 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
methyl 2-[4-[(6-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate |
InChI |
InChI=1S/C18H17N3O5/c1-11(18(22)25-2)12-3-5-13(6-4-12)19-17-10-26-16-8-7-14(21(23)24)9-15(16)20-17/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
GXJUUFQOJFFNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


